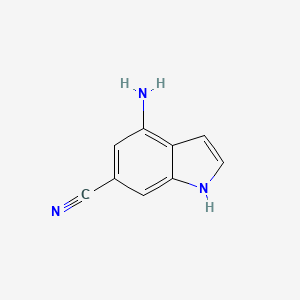

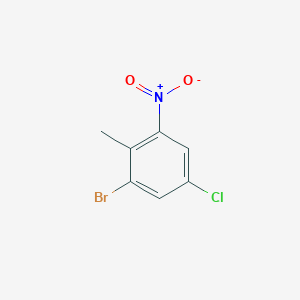

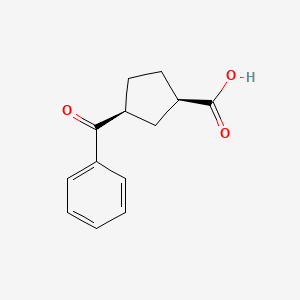

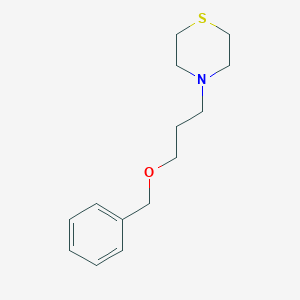

![molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3](/img/structure/B1291862.png)

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

Vue d'ensemble

Description

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a chemical compound that is part of a broader class of benzimidazole derivatives. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the benzimidazole moiety can significantly influence the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives with tert-butyl groups has been reported in several studies. For instance, the synthesis of 1-(1H-benzimidazol-5-yl)-3-tert-butylurea derivatives has been identified as a novel class of non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists, with compound 12c showing dual functional activity on human and rat receptors . Another study reported the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an important intermediate in the synthesis route of a target mTOR targeted PROTAC molecule .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . Similarly, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives with tert-butyl groups were reported, showing the inclination of phenyl rings to the mean planes of the imidazole rings .

Chemical Reactions Analysis

The reactivity of tert-butyl groups in benzimidazole derivatives can lead to various chemical reactions. For instance, N-tert-Butyl-1,2-diaminoethane, a related compound, was shown to react with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt, and its reaction with triethylorthoformate produced 1-tert-butyl-2-imidazoline . In another study, the tert-butyl ester compound displayed the highest affinity for diazepam-insensitive benzodiazepine receptors, with halogens at the 8-position enhancing both ligand affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives with tert-butyl groups are influenced by their molecular structure. For example, the tert-butyl moiety in TCBT, a benzothiazole modified carbazole derivative, was found to play an important role in gel formation, with TCBT self-assembling into a lamellar structure in the gel state . Coordination polymers based on 5-tert-butyl isophthalic acid and rigid bis(imidazol-1yl)benzene linkers were synthesized, showing diverse structures and photoluminescent properties, with potential applications in luminescence detection of acetone .

Applications De Recherche Scientifique

Fluorescent Chemosensors

"Tert-butyl 1H-benzo[d]imidazol-5-ylcarbamate" derivatives have been explored as fluorescent chemosensors. For instance, imidazole-based compounds have been developed for the reversible detection of cyanide and mercury ions. These compounds operate via fluorescence quenching mechanisms, with detection limits for cyanide ions in the micromolar range. Such chemosensors are valuable for environmental monitoring and the detection of toxic substances (Emandi, Flanagan, & Senge, 2018).

Molecular Structures and Hydrogen Bonding

Research has also delved into the crystal structures of carbamate derivatives, including those related to "this compound." These studies reveal complex hydrogen bonding interactions, which contribute to the stability and assembly of molecules in solid forms. Such insights are crucial for the development of new materials and understanding of molecular interactions (Das et al., 2016).

Organic Synthesis

Derivatives of "this compound" have been utilized in organic synthesis. For example, a method involving the tandem insertion-cyclization reaction of isocyanides has been reported for the synthesis of 1,4-diaryl-1H-imidazoles. This process highlights the versatility of imidazole derivatives in constructing complex molecular architectures, which can be beneficial for pharmaceutical synthesis and material science (Pooi et al., 2014).

Polymer Chemistry

In the realm of polymer chemistry, "this compound" derivatives have been incorporated as acceptor units in donor–acceptor–donor type polymers. Such polymers exhibit unique electrochemical and optical properties, making them suitable for applications in organic electronics and optoelectronics (Ozelcaglayan et al., 2012).

Luminescent Materials

Furthermore, imidazole-derived compounds have been synthesized for use in blue luminescent materials. These materials, designed for light-emitting devices, demonstrate the potential of "this compound" derivatives in developing high-performance optoelectronic devices with significant brightness and efficiency (Li et al., 2021).

Mécanisme D'action

Target of Action

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Propriétés

IUPAC Name |

tert-butyl N-(3H-benzimidazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAABBZOJRHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628491 | |

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885270-97-3 | |

| Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

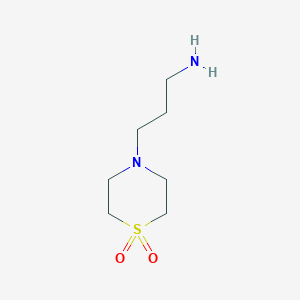

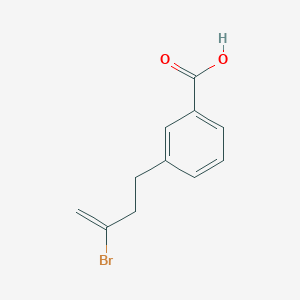

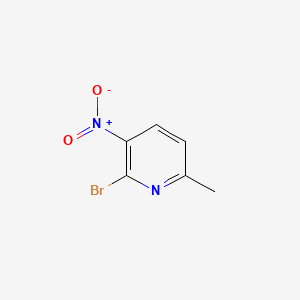

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)